![molecular formula C12H12ClN5O2 B14006938 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione CAS No. 6336-10-3](/img/structure/B14006938.png)
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound that contains both pyrimidine and azo functional groups. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the azo group makes it a candidate for use in dye chemistry, while the pyrimidine ring is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione typically involves the diazotization of 2-chloroaniline followed by coupling with a pyrimidine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Diazotization: 2-chloroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,3-dimethyluracil in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo derivatives or amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of azo dyes and pigments due to its vivid coloration properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with biological macromolecules. The azo group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring can interact with nucleic acids or enzymes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-[(2-bromophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.
6-Amino-5-[(2-methylphenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione can influence its reactivity and biological activity, making it unique compared to its analogs. The electronic effects of the chlorine atom can alter the compound’s interaction with biological targets and its overall stability.
Properties
CAS No. |
6336-10-3 |
|---|---|
Molecular Formula |
C12H12ClN5O2 |
Molecular Weight |
293.71 g/mol |
IUPAC Name |
6-amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12ClN5O2/c1-17-10(14)9(11(19)18(2)12(17)20)16-15-8-6-4-3-5-7(8)13/h3-6H,14H2,1-2H3 |
InChI Key |
WBDCCKNEZYGIHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
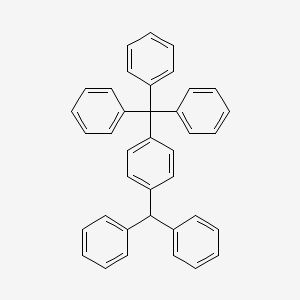

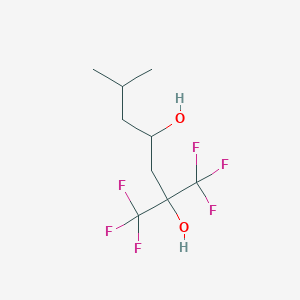
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
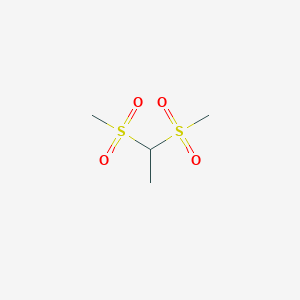

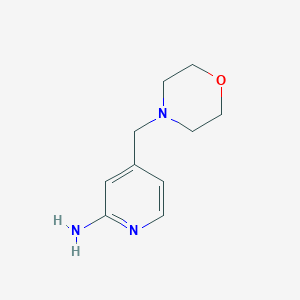
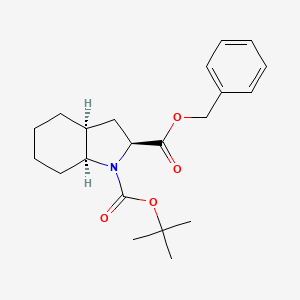
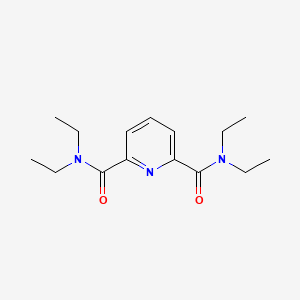
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
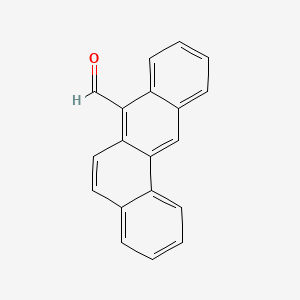
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
